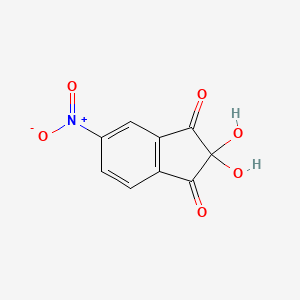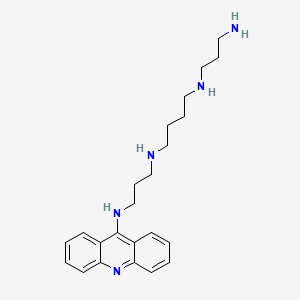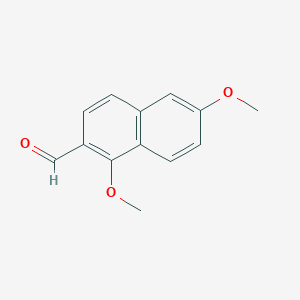
2-Naphthalenecarboxaldehyde, 1,6-dimethoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthalenecarboxaldehyde, 1,6-dimethoxy- is an organic compound with the molecular formula C13H12O3 It is a derivative of naphthalene, characterized by the presence of two methoxy groups at the 1 and 6 positions and an aldehyde group at the 2 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxaldehyde, 1,6-dimethoxy- typically involves the methoxylation of naphthalene derivatives followed by formylation. One common method includes the use of dimethoxybenzene as a starting material, which undergoes Friedel-Crafts acylation to introduce the aldehyde group. The reaction conditions often involve the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Naphthalenecarboxaldehyde, 1,6-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed
Oxidation: 2-Naphthalenecarboxylic acid, 1,6-dimethoxy-.
Reduction: 2-Naphthalenemethanol, 1,6-dimethoxy-.
Substitution: Various substituted naphthalenes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Naphthalenecarboxaldehyde, 1,6-dimethoxy- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Naphthalenecarboxaldehyde, 1,6-dimethoxy- involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function. The methoxy groups may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
2-Naphthalenecarboxaldehyde: Lacks the methoxy groups, making it less lipophilic.
1-Naphthalenecarboxaldehyde, 2-methoxy-: Contains only one methoxy group, resulting in different chemical properties.
2-Naphthalenecarboxaldehyde, 1,4-dimethoxy-3-methyl-: Contains an additional methyl group, altering its reactivity and applications.
Uniqueness
2-Naphthalenecarboxaldehyde, 1,6-dimethoxy- is unique due to the presence of two methoxy groups at specific positions, which significantly influence its chemical reactivity and potential applications. This structural feature distinguishes it from other naphthalene derivatives and contributes to its versatility in various fields of research and industry.
Propiedades
Número CAS |
111258-04-9 |
|---|---|
Fórmula molecular |
C13H12O3 |
Peso molecular |
216.23 g/mol |
Nombre IUPAC |
1,6-dimethoxynaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C13H12O3/c1-15-11-5-6-12-9(7-11)3-4-10(8-14)13(12)16-2/h3-8H,1-2H3 |
Clave InChI |
QNXLAVGMKCFRQK-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)C(=C(C=C2)C=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N,N'-[Carbonylbis(6-methoxy-3,1-phenylene)]diacetamide](/img/structure/B14333768.png)
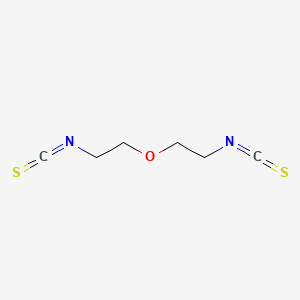
![[2,2-Bis(dichloroboranyl)ethene-1,1-diyl]bis(trimethylsilane)](/img/structure/B14333774.png)
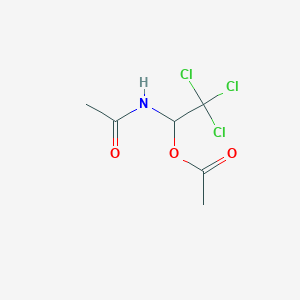
![2-(4-Chlorophenyl)-3,6-dimethylpyrano[4,3-c]pyrazol-4(2H)-one](/img/structure/B14333777.png)
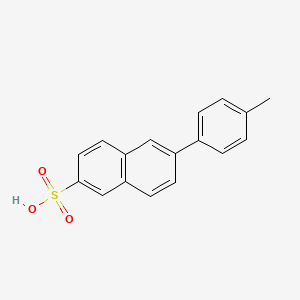

![8,8-Dimethylbicyclo[5.1.1]nonane-2,5-dione](/img/structure/B14333803.png)

![2-methoxy-6H-indolo[2,3-b]quinoxaline](/img/structure/B14333806.png)
